molecular formula C18H18N2O3S B2967280 N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895444-94-7

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2967280
CAS No.: 895444-94-7
M. Wt: 342.41
InChI Key: CIQRPRXOXJRGMR-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethyl group and a benzamide moiety with two methoxy groups. Its diverse properties make it a valuable subject for studies in medicinal chemistry, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound can act as a catalyst or a ligand in various chemical reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide: Similar structure but with a nitro group instead of methoxy groups.

    N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine: Contains a glycine moiety instead of a benzamide moiety.

    N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Similar structure with a single methoxy group.

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide stands out due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-11-7-5-10-14-15(11)19-18(24-14)20-17(21)12-8-6-9-13(22-2)16(12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQRPRXOXJRGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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